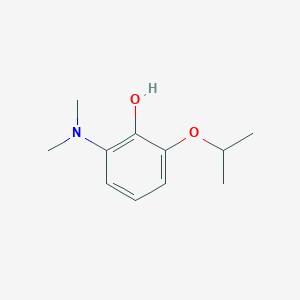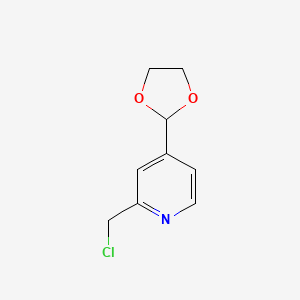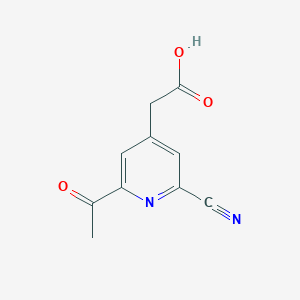![molecular formula C8H5F4NO B14849195 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone involves several steps. One common method includes the introduction of fluorine atoms into the pyridine ring through selective fluorination reactions. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial production methods for fluorinated pyridines often utilize continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced stability and bioavailability.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents. They are investigated for their role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application .
Comparación Con Compuestos Similares
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridines, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct properties and uses in chemical synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
1-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
Clave InChI |
ATSRZDXYJJCXHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)

![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)


![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)

![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)


